5-amino-N-benzyl-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-benzyl-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as Compound A) is a 1,2,3-triazole derivative with a benzyl group at the N1 position, a 2-methoxyphenylcarbamoylmethyl substituent, and a carboxamide group at the C4 position.
Properties
IUPAC Name |
5-amino-N-benzyl-1-[2-(2-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-28-15-10-6-5-9-14(15)22-16(26)12-25-18(20)17(23-24-25)19(27)21-11-13-7-3-2-4-8-13/h2-10H,11-12,20H2,1H3,(H,21,27)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOWIJXGGBYUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-benzyl-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) salts and proceeds under mild conditions, making it highly efficient and selective .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the scalability and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-benzyl-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-amino-N-benzyl-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-amino-N-benzyl-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 2-methoxyphenyl group in Compound A may enhance target selectivity compared to 4-fluorophenyl or 4-chlorobenzyl analogs (e.g., MKA004) due to steric and electronic effects .
- Anticancer Efficacy: Compounds with quinolin-2-yl substituents (e.g., 3o, 3p) demonstrate superior antiproliferative activity compared to benzyl derivatives, likely due to enhanced π-π stacking with kinase active sites .
- Metabolic Stability : CAI’s rapid metabolism to inactive M1 highlights the importance of substituent bulkiness; bulky groups like benzyl in Compound A may improve metabolic stability .
Pharmacokinetic and Pharmacodynamic Profiles
- Compound A: No direct pharmacokinetic data available, but analogs like CAI show rapid clearance (t₁/₂ = 4.2 h) and glucuronidation .
- 3o/3p : High plasma protein binding (>95%) due to lipophilic substituents, limiting free drug availability .
- MKA004 : Exhibits moderate oral bioavailability (F = 35%) in preclinical models .
Biological Activity
5-amino-N-benzyl-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Molecular Formula: C20H22N6O3
Molecular Weight: 394.4 g/mol
IUPAC Name: this compound
The compound is synthesized through a multi-step process involving:
- Formation of the Triazole Ring: Achieved via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne using a copper(I) catalyst.
- Amino Group Introduction: Conducted through nucleophilic substitution reactions.
- Phenyl Group Attachment: Accomplished via coupling reactions like Suzuki or Heck coupling.
- Carbamoylation: Involves reacting intermediates with isocyanates or carbamoyl chlorides.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring may bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including:
- Inhibition of Enzymatic Activity: Triazole derivatives often inhibit enzymes involved in critical biochemical pathways.
- Antimicrobial Activity: Many triazoles exhibit antifungal properties by inhibiting ergosterol synthesis in fungal cell membranes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.61 ± 0.92 | Bcl-2 inhibition |
| Compound B | HepG2 (human liver carcinoma) | 0.75 ± 0.10 | Apoptosis induction |
These findings indicate that the presence of specific functional groups significantly enhances the anticancer efficacy of triazole derivatives .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound has been tested against various pathogens with notable effectiveness:
- Fungal Inhibition: Exhibits significant antifungal activity against Candida species.
- Bacterial Resistance Modulation: May enhance the effectiveness of existing antibiotics against resistant strains.
Case Study 1: Antiviral Activity
A study investigated the antiviral activity of triazole derivatives against SARS-CoV-2. The compound demonstrated an IC50 value of approximately 74.51 nM against the spike protein of SARS-CoV-2, indicating potential as a therapeutic agent against viral infections .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of related compounds revealed that modifications in the phenyl and carbamoyl groups significantly affect biological activity. For example, introducing electron-donating groups at specific positions on the phenyl ring enhanced cytotoxicity against cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for 5-amino-N-benzyl-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide?
The synthesis of triazole carboxamide derivatives typically involves multi-step protocols. A general approach includes:
- Step 1 : Condensation of substituted anilines (e.g., 2-methoxyaniline) with isocyanides to form carboximidoyl chloride intermediates.
- Step 2 : Reaction with sodium azide to generate the triazole core via Huisgen cycloaddition.
- Step 3 : Functionalization of the triazole scaffold with benzyl and carbamoyl groups using coupling agents like EDCI/HOBt.
Q. Key Considerations :
- Purity control via column chromatography (Hex/EtOAC gradients) and characterization by -NMR, -NMR, and HRMS .
- Solvent selection (e.g., DMF for carbamoylation steps) to enhance reaction efficiency .
Q. What are the solubility challenges associated with this compound, and how can they be addressed experimentally?
The compound exhibits low aqueous solubility (<0.1 mg/mL), limiting its utility in biological assays. Methodological strategies include:
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro studies.
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) to the benzyl or methoxyphenyl moieties to improve solubility .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .
Validation : Solubility profiling via dynamic light scattering (DLS) or HPLC-UV quantification .
Q. Which enzyme systems or biological targets are primarily associated with this compound?
Triazole carboxamides are known to inhibit enzymes such as:
- Carbonic anhydrase : Potent inhibition (IC < 1 µM) due to interactions with zinc-binding motifs .
- Histone deacetylases (HDACs) : Moderate activity (IC ~10 µM) via surface binding to catalytic pockets .
- Kinases : Selectivity against tyrosine kinases (e.g., EGFR) through ATP-competitive binding .
Q. Experimental Design :
- Use fluorogenic assays (e.g., HDAC-Glo™) for high-throughput screening.
- Validate specificity using isoform-selective inhibitors and knockout cell lines .
Q. What analytical methods are critical for characterizing this compound and its derivatives?
| Technique | Application | Example Data |
|---|---|---|
| HRMS | Molecular ion confirmation | [M+H] = 423.1678 (calc. 423.1681) |
| NMR | Structural elucidation | -NMR (DMSO-d6): δ 8.21 (s, 1H, triazole), 6.89–7.45 (m, aromatic protons) |
| HPLC | Purity assessment | ≥95% purity (C18 column, 220 nm) |
Advanced Research Questions
Q. How can structural derivatives of this compound be designed to enhance bioactivity and reduce toxicity?
Strategies :
- Rational Design : Replace the methoxyphenyl group with pyridyl or morpholine rings to improve target engagement .
- Prodrug Synthesis : Convert the carboxamide to ester prodrugs for better membrane permeability .
Q. Validation :
Q. How should researchers address contradictions in enzyme inhibition data across studies?
Case Example : Discrepancies in HDAC inhibition (IC ranging from 5–50 µM). Resolution Methods :
- Assay Standardization : Use consistent substrate concentrations (e.g., 10 µM Boc-Lys(Ac)-AMC).
- Orthogonal Assays : Confirm activity via Western blotting (acetyl-histone H3 levels) .
- Enzyme Isoform Profiling : Test against HDAC1 vs. HDAC6 to clarify selectivity .
Q. What experimental models are optimal for evaluating the compound’s bioactivity and pharmacokinetics?
Q. What methodologies are recommended for toxicity profiling?
- In Vitro Cytotoxicity : MTT assays on HEK293 or HepG2 cells (IC > 50 µM desirable) .
- In Vivo Acute Toxicity : Single-dose studies in rodents (OECD 423 guidelines) .
- Predictive Toxicology : QSAR models to flag hepatotoxic or cardiotoxic motifs .
Key Finding : Substitution of the benzyl group with cyclopentyl reduces hepatic toxicity by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
